Cas no 2228982-70-3 (3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol is a structurally unique compound featuring both a tetrazole ring and a cyclobutanol moiety, offering versatile reactivity for pharmaceutical and agrochemical applications. The presence of the aminomethyl group enhances its potential as a building block for further functionalization, while the tert-butyl-substituted tetrazole contributes to steric stability and metabolic resistance. The cyclobutan-1-ol scaffold provides rigidity, which can be advantageous in designing conformationally constrained bioactive molecules. This compound is particularly valuable in medicinal chemistry for its balanced lipophilicity and hydrogen-bonding capacity, making it suitable for drug discovery and optimization efforts. Its synthetic flexibility allows for modifications targeting specific biological interactions.
3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol structure
2228982-70-3 structure
Product Name:3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol
CAS No:2228982-70-3
MF:C10H19N5O
MW:225.290761232376
CID:6179417
PubChem ID:165684160
Update Time:2025-05-28

3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol
    • EN300-1755877
    • 2228982-70-3
    • Inchi: 1S/C10H19N5O/c1-9(2,3)15-13-8(12-14-15)10(6-11)4-7(16)5-10/h7,16H,4-6,11H2,1-3H3
    • InChI Key: KJKWRSDMHOWEKP-UHFFFAOYSA-N
    • SMILES: OC1CC(C2N=NN(C(C)(C)C)N=2)(CN)C1

Computed Properties

  • Exact Mass: 225.15896025g/mol
  • Monoisotopic Mass: 225.15896025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 89.8Ų

3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol Pricemore >>

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Additional information on 3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol

Comprehensive Overview of 3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol (CAS No. 2228982-70-3)

The compound 3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol (CAS No. 2228982-70-3) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material sciences. With the increasing demand for novel bioactive molecules, researchers are actively exploring the synthesis, properties, and utility of this compound. Its distinct tetrazole and cyclobutane moieties make it a promising candidate for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

One of the key reasons for the growing interest in 3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol is its potential role in addressing modern healthcare challenges. For instance, the tetrazole group is known for its bioisosteric properties, often used to replace carboxylic acids in drug design to improve metabolic stability and bioavailability. This aligns with current trends in precision medicine and personalized therapeutics, where researchers seek compounds with enhanced pharmacokinetic profiles. Additionally, the cyclobutane ring contributes to the molecule's rigidity, which can be advantageous in targeting specific protein conformations.

From a synthetic chemistry perspective, the preparation of CAS No. 2228982-70-3 involves sophisticated methodologies, including multi-step organic transformations. Recent advancements in green chemistry and catalytic processes have further optimized its synthesis, reducing environmental impact and improving yields. This resonates with the global push toward sustainable chemistry, a topic frequently searched by professionals and students alike. The compound's structural complexity also makes it an excellent case study for computational chemistry and molecular modeling, as researchers aim to predict its behavior in biological systems.

In the context of drug discovery, 3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol has been investigated for its potential interactions with various biological targets. For example, its aminomethyl functionality could facilitate hydrogen bonding, a critical factor in ligand-receptor binding. This has implications for diseases such as neurodegenerative disorders and cancer, where small-molecule modulators are in high demand. Furthermore, the compound's solubility and stability profile make it a viable candidate for formulation development, another hot topic in pharmaceutical research.

Beyond pharmaceuticals, CAS No. 2228982-70-3 may also find applications in material science. The tetrazole ring is known for its high nitrogen content, which could be exploited in the design of energetic materials or polymeric frameworks. This aligns with the increasing interest in high-performance materials for industrial and technological applications. Researchers are particularly keen on exploring how the compound's unique structure can contribute to innovations in nanotechnology and smart materials.

In summary, 3-(aminomethyl)-3-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-ol represents a fascinating intersection of chemistry, biology, and materials science. Its multifaceted properties and potential applications make it a subject of ongoing research and development. As the scientific community continues to explore its capabilities, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.

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